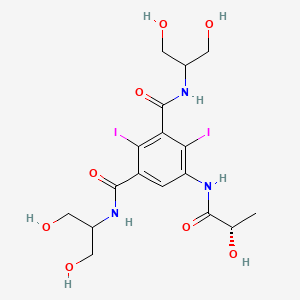

Iopamidol Impurity K

Description

Properties

IUPAC Name |

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23I2N3O8/c1-7(27)15(28)22-11-2-10(16(29)20-8(3-23)4-24)13(18)12(14(11)19)17(30)21-9(5-25)6-26/h2,7-9,23-27H,3-6H2,1H3,(H,20,29)(H,21,30)(H,22,28)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWRVEFHNJBLCU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23I2N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788899-70-6 | |

| Record name | N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4-diiodoisophthalamide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1788899706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1,N3-BIS(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4-DIIODOISOPHTHALAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN3UM7MZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Byproduct Formation During Iopamidol Synthesis

The industrial synthesis of Iopamidol involves iodination of a benzene precursor followed by sequential functionalization. According to the patent CN103382160A, the process begins with the protection of hydroxyl groups using mixed acid anhydrides, followed by iodination with iodine monochloride (ICl) under controlled conditions. Impurity K forms when iodination is incomplete, leaving the 6-position unsubstituted. Key steps include:

-

Protection of Amine Groups : The precursor 5-amino-isophthalic acid is acylated to prevent unwanted side reactions.

-

Iodination : Reaction with ICl at 40–60°C for 6–8 hours typically yields the triiodinated product. However, reduced reaction time (3–4 hours) or suboptimal stoichiometry results in partial iodination, yielding the diiodo intermediate.

-

Deprotection and Functionalization : Acidic hydrolysis removes protecting groups, but aggressive conditions (e.g., concentrated HCl at >80°C) may cause deiodination, further contributing to Impurity K formation.

Table 2: Critical Reaction Conditions for Iodination

| Parameter | Optimal Range for Iopamidol | Conditions Favoring Impurity K |

|---|---|---|

| Temperature | 50–60°C | <40°C |

| ICl Equivalents | 3.0 | 2.0–2.5 |

| Reaction Time | 6–8 hours | 3–4 hours |

Deliberate Synthesis for Reference Standards

Pharmaceutical suppliers synthesize Impurity K for analytical purposes using tailored routes:

-

Diiodo Precursor Route : Starting from 5-amino-2,4-diiodoisophthalic acid, the compound is functionalized with (S)-2-hydroxypropanoic acid and bis-hydroxymethylpropylamine. This method avoids triiodination, ensuring specificity.

-

Partial Deiodination of Iopamidol : Treating Iopamidol with reducing agents like sodium thiosulfate selectively removes one iodine atom. This approach is less common due to byproduct complexity.

Analytical Characterization and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR analysis reveals distinct shifts for the diiodo core (δ 7.8–8.2 ppm) compared to the triiodo parent (δ 8.3–8.6 ppm). The (S)-2-hydroxypropanamido group shows a doublet at δ 4.2 ppm (J = 6.5 Hz), confirming stereochemical integrity.

High-Performance Liquid Chromatography (HPLC)

Impurity K is quantified using reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient). Retention times (RT) differentiate it from Iopamidol (RT: 12.4 min vs. 14.7 min).

Factors Influencing Impurity K Formation

Synthesis Parameters

Chemical Reactions Analysis

Iopamidol Impurity K undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the iodine atoms, leading to the formation of different derivatives.

Common reagents used in these reactions include iodine monochloride, thionyl chloride, and (S)-2-acetoxypropanoyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Analytical Chemistry

Iopamidol Impurity K serves as a reference standard in analytical chemistry. It is crucial for the calibration of instruments and validation of analytical methods used to detect and quantify iopamidol and its impurities in pharmaceutical formulations. The use of such standards ensures the accuracy and reliability of results in quality control processes.

| Application | Description |

|---|---|

| Reference Standard | Used for calibration in chromatographic techniques like HPLC (High-Performance Liquid Chromatography) to ensure accurate measurement of iopamidol levels. |

| Method Validation | Assists in validating methods for detecting impurities to meet regulatory standards. |

Pharmacological Studies

Iopamidol Impurity K has been investigated for its role in various pharmacological contexts, including its safety profile and therapeutic applications:

- Safety Assessments : Studies have shown that iopamidol and its impurities can cause mild to severe side effects, necessitating thorough safety evaluations. For instance, a study indicated that while no significant adverse effects were noted during the administration of iopamidol enema in extremely low-birth-weight infants, monitoring for potential complications remains essential .

- Therapeutic Uses : Research has explored the efficacy of iopamidol in treating conditions like meconium obstruction in premature infants. The application of iopamidol enema demonstrated safety and effectiveness, with a significant improvement rate among treated patients .

Environmental Impact Studies

Environmental studies have focused on the behavior of iopamidol and its impurities when released into water systems:

- Disinfection By-Products Formation : Iopamidol has been implicated in the formation of iodinated disinfection by-products (DBPs) upon chlorination of source waters. Research identified various DBPs resulting from chlorination processes involving iopamidol, highlighting its potential environmental hazards .

- Mutagenicity Assessments : Investigations into the mutagenicity of chlorinated by-products formed from iopamidol have shown that while iopamidol itself may not be mutagenic, its chlorinated derivatives can induce DNA damage in mammalian cells .

Regulatory Considerations

The implications of Iopamidol Impurity K extend into regulatory frameworks as well:

- Pharmaceutical Standards : Regulatory agencies require comprehensive data on impurities like Iopamidol Impurity K for drug approval processes. Its characterization supports compliance with safety and efficacy standards necessary for market authorization .

- Guidelines Development : Ongoing research into the effects and safety profiles of iodinated contrast agents contributes to developing guidelines for their clinical use, ensuring patient safety .

Mechanism of Action

Iopamidol works by absorbing X-rays, allowing for enhanced imaging of blood vessels and organs . The molecular targets and pathways involved in the action of Iopamidol Impurity K would be similar to those of Iopamidol, involving interactions with iodine atoms and the contrast agent’s distribution in the body .

Comparison with Similar Compounds

Iopamidol Impurity K can be compared with other impurities and related compounds such as:

Iopamidol Impurity A: 5-Amino-N,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.

Iopamidol Impurity H: 4-Chloro-N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-[(2S)-2-hydroxypropanoyl]amino-2,6-diiodobenzene-1,3-dicarboxamide.

Iohexol Impurity A: A related compound used in similar imaging applications.

Iopamidol Impurity K is unique due to its specific structure and the presence of two iodine atoms, which differentiates it from other impurities and related compounds .

Biological Activity

Iopamidol Impurity K is a notable compound associated with the radiopaque contrast agent iopamidol, primarily used in medical imaging. Understanding its biological activity is essential for assessing its safety and efficacy in clinical applications. This article explores the biological activity of Iopamidol Impurity K, including its mechanism of action, pharmacokinetics, potential health effects, and relevant case studies.

Overview of Iopamidol Impurity K

Iopamidol (CAS No. 60166-93-0) is a non-ionic iodinated contrast agent used in various imaging procedures, such as CT scans. Iopamidol Impurity K (CAS No. 1788899-70-6) is one of its impurities, and while it shares some properties with iopamidol, its specific biological effects require further investigation.

| Property | Value |

|---|---|

| Molecular Formula | C17H23I2N3O8 |

| Molecular Weight | 651.2 g/mol |

| CAS Number | 1788899-70-6 |

| Structure | Structure |

Iopamidol Impurity K functions similarly to iopamidol by enhancing the visibility of tissues during radiological examinations due to its iodine content, which absorbs X-rays effectively. The primary mechanism involves:

- Radiopacity : The iodine atoms in the compound absorb X-rays, allowing for clearer imaging of soft tissues.

- Pharmacokinetics : After administration, it is predominantly eliminated through the kidneys, with approximately 90% excreted within 24 hours.

Mutagenicity and Toxicity

Research indicates that while iodinated contrast media (ICM), including iopamidol, are generally considered non-mutagenic, certain conditions can lead to the formation of toxic disinfection by-products (DBPs) when chlorinated . Specifically:

- Chlorination Studies : In studies assessing chlorination of source water containing ICM, including iopamidol, new genotoxic compounds were identified. Notably, Iopamidol Impurity K was implicated in increasing levels of harmful DBPs such as iodoacetonitrile, which has shown cytotoxic effects on mammalian cells .

- DNA Damage : Experimental evidence suggests that exposure to Iopamidol can induce DNA damage in cell lines (e.g., CHO cells), particularly under chlorination conditions .

Case Studies

- Environmental Impact : A study conducted in Minnesota found that iopamidol was detected in a significant percentage of surface waters sampled. While iopamidol itself was not deemed toxic, it raised concerns regarding the formation of toxic DBPs upon chlorination .

- Clinical Observations : Clinical data indicate that while short-term exposure during imaging procedures is generally safe, potential side effects include nausea and vomiting if high doses are administered or if there is an allergic reaction to iodine .

Research Findings

Recent studies have provided insights into the behavior and implications of Iopamidol Impurity K:

- Chemical Reactions : Iopamidol Impurity K can undergo various chemical reactions such as oxidation and substitution reactions under specific conditions, which may affect its stability and biological interactions .

- Quality Control : The pharmaceutical industry emphasizes strict quality control measures to minimize impurities like Iopamidol Impurity K in medical formulations to ensure patient safety during imaging procedures .

Q & A

Q. How do pharmacopeial updates (e.g., USP, EP) impact impurity control strategies for Iopamidol Impurity K?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.